4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 2-phenylethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.
Substitution: The amino group and the phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the amino group are key functional groups that contribute to its binding affinity and biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-(3-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the N-(2-phenylethyl) group.
4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Contains an oxo group instead of a thioxo group.
Uniqueness
The presence of the N-(2-phenylethyl) group and the thioxo group in 4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide distinguishes it from similar compounds. These functional groups contribute to its unique chemical properties and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
893773-97-2 |
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Molecular Formula |
C19H19N3OS2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-amino-3-(3-methylphenyl)-N-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3OS2/c1-13-6-5-9-15(12-13)22-17(20)16(25-19(22)24)18(23)21-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11,20H2,1H3,(H,21,23) |
InChI Key |
NKOUACINOFXONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)NCCC3=CC=CC=C3)N |
Origin of Product |
United States |
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